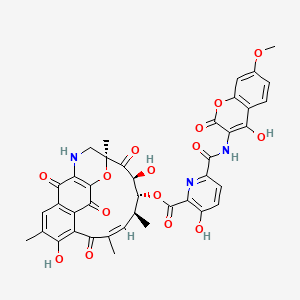
2,3,4-Trifluoro-5-(methylthio)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trifluoro-5-(methylthio)benzaldehyde: is an organic compound with the molecular formula C8H5F3OS It is a derivative of benzaldehyde, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a precursor such as 2,3,4-trifluorobenzaldehyde is reacted with a methylthiolating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving catalysts and specific solvents to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4-Trifluoro-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and the methylthio group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed:
Oxidation: 2,3,4-Trifluoro-5-(methylthio)benzoic acid.
Reduction: 2,3,4-Trifluoro-5-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2,3,4-Trifluoro-5-(methylthio)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological and medicinal research, this compound is used to study the effects of fluorine and sulfur substitution on biological activity. It can serve as a building block for the synthesis of potential pharmaceuticals and bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific characteristics .
Mécanisme D'action
The mechanism by which 2,3,4-Trifluoro-5-(methylthio)benzaldehyde exerts its effects depends on its specific application. In chemical reactions, the presence of fluorine atoms can enhance the compound’s reactivity and stability. The methylthio group can also influence the compound’s electronic properties, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
- 2,4,5-Trifluorobenzaldehyde
- 3,4,5-Trifluorobenzaldehyde
- 2,3,4-Trifluorobenzaldehyde
Comparison: Compared to these similar compounds, 2,3,4-Trifluoro-5-(methylthio)benzaldehyde is unique due to the presence of the methylthio groupFor example, the methylthio group can participate in further chemical modifications, leading to a wider range of derivatives and applications .
Propriétés
Formule moléculaire |
C8H5F3OS |
|---|---|
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
2,3,4-trifluoro-5-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H5F3OS/c1-13-5-2-4(3-12)6(9)8(11)7(5)10/h2-3H,1H3 |
Clé InChI |
GORIWWPRNBWELI-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=C(C(=C1)C=O)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,12,13-tetraoxa-1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradecane](/img/structure/B14759922.png)



![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14759937.png)

![1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14759946.png)
![5,7-dihydroxy-2-[4-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-6-yl]oxy]phenyl]-6-methylchromen-4-one](/img/structure/B14759950.png)



![14H-Dibenzo[a,j]xanthene](/img/structure/B14759983.png)
![5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxidanylidene-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxidanylidene-6-[4-(phenylmethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B14759991.png)

